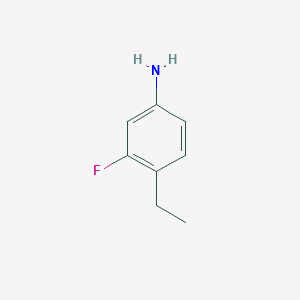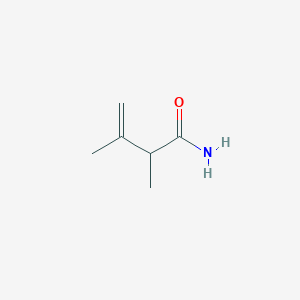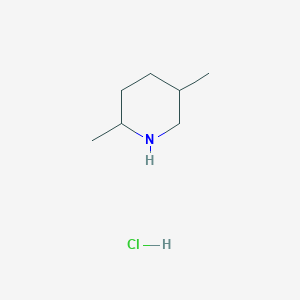
N-Cyclopropyl-N-pyrrolidin-2-ylmethyl-acetamide
Übersicht
Beschreibung
N-Cyclopropyl-N-pyrrolidin-2-ylmethyl-acetamide is a chemical compound with the CAS Number: 1353972-12-9 . It has a molecular weight of 182.27 and its IUPAC name is N-cyclopropyl-N-(2-pyrrolidinylmethyl)acetamide . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for N-Cyclopropyl-N-pyrrolidin-2-ylmethyl-acetamide is 1S/C10H18N2O/c1-8(13)12(10-4-5-10)7-9-3-2-6-11-9/h9-11H,2-7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Innovative Synthesis Approaches : The compound has been explored as a core structure in synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones using intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III), providing access to biologically active amino acids (Galeazzi, Mobbili, & Orena, 1996). Another study showed the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones via cyclocondensation reactions, indicating the compound's role in forming new heterocyclic assemblies (Obydennov et al., 2017).
Medicinal Chemistry and Drug Design : The compound's cyclopropyl group is highlighted for its unique spatial and electronic features, contributing to high metabolic stability, and is used in N-cyclopropylation of cyclic amides and azoles, crucial in pharmaceutical industry (Gagnon et al., 2007). Moreover, cyclopropane functionalizations are performed to create cyclopropane-fused γ-lactams, signifying its importance in the synthesis of structures found in marketed drugs and development candidates (Pedroni & Cramer, 2015).
Biochemical Applications : Research has delved into the biodegradation of cognitive enhancer drugs like Piracetam (2-oxo-1-pyrrolidine acetamide), revealing the compound's environmental interactions and its potential as a carbon source for specific bacterial strains (Woźniak-Karczewska et al., 2017). Additionally, molecular docking studies have been employed to investigate the compound's affinity to the binding site of NMDA receptors, which is crucial for understanding its nootropic biological activity (Chiriapkin et al., 2019).
Material Science and Corrosion Inhibition : The compound is also relevant in material science, where its derivatives are synthesized and evaluated as corrosion inhibitors, showing its versatility and importance beyond pharmaceutical applications (Yıldırım & Cetin, 2008).
Heterocyclic Compound Synthesis : In the field of synthetic organic chemistry, the compound plays a pivotal role in the formation of pyrrolidine rings, which are significant in various chemical and biological contexts. This is achieved through methods like photocatalytic [3+2] cycloaddition, demonstrating the compound's relevance in constructing complex organic structures (Amador, Sherbrook, & Yoon, 2019).
Safety and Hazards
The safety information available indicates that N-Cyclopropyl-N-pyrrolidin-2-ylmethyl-acetamide has the following hazard statements: H315, H318, H335 . These codes correspond to specific hazard descriptions: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12(10-4-5-10)7-9-3-2-6-11-9/h9-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRWOQMTWUNCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



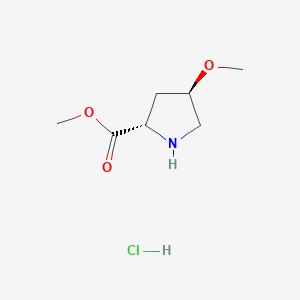
![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)
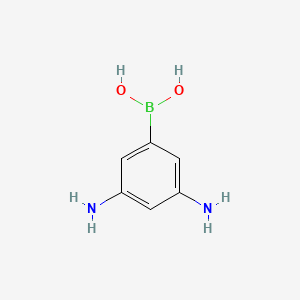
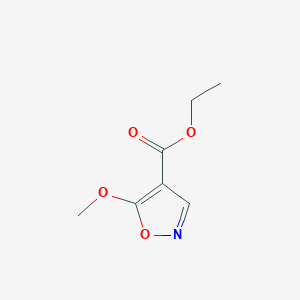
![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)
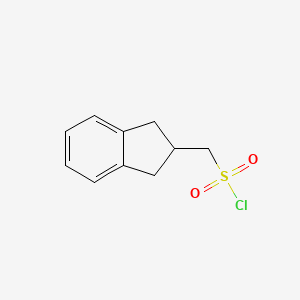
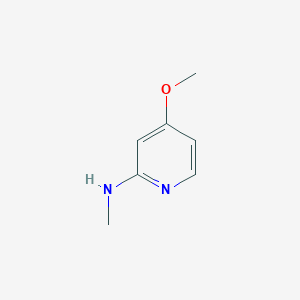
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)
![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)
